JWH 011 JWH 011 JWH 011 is a synthetic cannabinoid (CB). This N-(1-methylhexyl) compound is analogous to the N-hexyl JWH 004, also a 2-methyl indole, which has high affinities for both central CB1 and peripheral CB2 receptors (Ki = 48 and 4.02 nM, respectively). This product is intended for forensic and research applications.
Brand Name: Vulcanchem
CAS No.: 155471-13-9
VCID: VC0175157
InChI: InChI=1S/C27H29NO/c1-4-5-6-12-19(2)28-20(3)26(24-16-9-10-18-25(24)28)27(29)23-17-11-14-21-13-7-8-15-22(21)23/h7-11,13-19H,4-6,12H2,1-3H3
SMILES: CCCCCC(C)N1C(=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)C
Molecular Formula: C27H29NO
Molecular Weight: 383.5 g/mol

JWH 011

CAS No.: 155471-13-9

Cat. No.: VC0175157

Molecular Formula: C27H29NO

Molecular Weight: 383.5 g/mol

* For research use only. Not for human or veterinary use.

JWH 011 - 155471-13-9

Specification

CAS No. 155471-13-9
Molecular Formula C27H29NO
Molecular Weight 383.5 g/mol
IUPAC Name (1-heptan-2-yl-2-methylindol-3-yl)-naphthalen-1-ylmethanone
Standard InChI InChI=1S/C27H29NO/c1-4-5-6-12-19(2)28-20(3)26(24-16-9-10-18-25(24)28)27(29)23-17-11-14-21-13-7-8-15-22(21)23/h7-11,13-19H,4-6,12H2,1-3H3
Standard InChI Key HVIWIQFCDXFBDK-UHFFFAOYSA-N
SMILES CCCCCC(C)N1C(=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)C
Canonical SMILES CCCCCC(C)N1C(=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)C
Appearance Assay:≥98%A solution in methanol

Introduction

JWH 011 is a synthetic cannabinoid belonging to the aminoalkylindole class of compounds. It is structurally characterized as an N-(1-methylhexyl) analog of JWH 004, which is a 2-methyl indole compound. JWH 011 was developed primarily as an analytical reference standard for forensic and research applications . The compound belongs to the broader JWH series named after John W. Huffman, who synthesized numerous cannabinoid compounds for research into cannabinoid receptors and their interactions.

As a synthetic cannabinoid, JWH 011 is designed to interact with the endocannabinoid system, particularly targeting the cannabinoid receptors found throughout the body. While natural cannabinoids like THC have been extensively studied, synthetic variants like JWH 011 offer researchers the ability to investigate specific receptor interactions with modified chemical structures.

Chemical Properties and Structure

JWH 011 features a distinct chemical structure that contributes to its specific binding properties and pharmacological effects. The compound's complete chemical name is [2-methyl-1-(1-methylhexyl)-1H-indol-3-yl]-1-naphthalenyl-methanone .

Structural Characteristics

The molecular structure of JWH 011 contains several key components:

  • A 2-methyl indole core structure

  • A 1-methylhexyl group attached to the nitrogen of the indole

  • A naphthalenyl-methanone group at position 3 of the indole

Physical and Chemical Properties

Table 1 summarizes the key physical and chemical properties of JWH 011.

PropertyValue
CAS Number155471-13-9
Chemical FormulaC₂₇H₂₉NO
Molecular Weight383.5 g/mol
IUPAC Name[2-methyl-1-(1-methylhexyl)-1H-indol-3-yl]-1-naphthalenyl-methanone
Canonical SMILESO=C(C1=CC=CC2=C1C=CC=C2)C3=C(C)N(C(CCCCC)C)C4=CC=CC=C43
Physical AppearanceNot specified in available literature
SolubilityDMF: 10 mg/ml, DMSO: 10 mg/ml, Ethanol: 10 mg/ml
Storage ConditionsRecommended at -20°C

Table 1: Physical and chemical properties of JWH 011

Pharmacological Profile

Structure-Activity Relationships

Synthetic cannabinoids in the JWH series typically feature naphthoyl indole structures that contribute to their cannabinoid receptor binding. Based on insights from related compounds, the placement of the naphthoyl group appears to influence the binding affinity and selectivity for cannabinoid receptors. For instance, research on related compounds indicates that the 1-naphthoyl group, when substituted at the 3-position of indole, produces distinctive mass spectral fragmentation patterns .

Analytical Methods for Detection

Infrared Spectroscopy

Infrared spectroscopy has been used to differentiate between regioisomeric forms of related JWH compounds. For example, in the related compound JWH-018, the carbonyl absorption frequency in the infrared spectrum provides important structural information. The position of the carbonyl group influences the absorption frequency, with diarylketone structures showing different values compared to inverse amide isomers .

Research Applications

Forensic Science Applications

JWH 011 is primarily intended for forensic and research applications . As a synthetic cannabinoid, it serves as an analytical reference standard for forensic laboratories developing methods to detect and identify synthetic cannabinoids in various matrices. The forensic significance of compounds like JWH 011 has increased with the proliferation of synthetic cannabinoids in illicit drug markets.

Methods for detecting synthetic cannabinoids in biological matrices have been developed for compounds similar to JWH 011. For instance, validated methods exist for detecting related JWH compounds in whole blood and urine using liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) .

Cannabinoid Receptor Research

Given its structural relationship to compounds with known cannabinoid receptor activity, JWH 011 may be valuable in research investigating structure-activity relationships of synthetic cannabinoids. Understanding how structural modifications affect receptor binding can provide insights into the functioning of the endocannabinoid system.

Comparison with Related Synthetic Cannabinoids

Structural Comparisons

JWH 011 belongs to a family of synthetic cannabinoids with similar structural features. Table 2 compares JWH 011 with selected related compounds.

CompoundKey Structural FeaturesDistinguishing Characteristics
JWH 0112-methyl indole with N-(1-methylhexyl) group1-naphthoyl group at position 3 of indole
JWH 0042-methyl indole with N-hexyl groupStructurally similar but with different N-alkyl chain
JWH-018Indole with N-pentyl group1-naphthoyl group at position 3 of indole
JWH-073Indole with N-butyl group1-naphthoyl group at position 3 of indole

Table 2: Structural comparison of JWH 011 with related synthetic cannabinoids

Analytical Detection Comparisons

Research on related synthetic cannabinoids provides context for potential analytical approaches to JWH 011. For instance, LC-HRMS methods for detecting JWH-018, JWH-073, and other related compounds in biological samples have reported limits of detection (LOD) ranging from 0.005 ng/mL to 0.25 ng/mL in whole blood . Similar methodologies might be applicable to JWH 011, though specific validation would be required.

Pharmacokinetic Considerations

Biological Sample Analysis

For related synthetic cannabinoids, biological sample analysis typically employs extraction methods specific to the sample matrix:

  • Urine samples are commonly processed using solid-phase extraction (SPE)

  • Blood samples are typically processed using liquid-liquid extraction (LLE)

These extraction methods, followed by instrumental analysis using LC-MS or GC-MS, allow for the detection and quantification of synthetic cannabinoids in biological matrices. Similar approaches might be applicable to JWH 011, though method validation would be necessary.

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